molecular formula C15H14FN3O3 B10782954 Flumazenil-D5

Flumazenil-D5

Cat. No.: B10782954
M. Wt: 308.32 g/mol
InChI Key: OFBIFZUFASYYRE-WNWXXORZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flumazenil-d5 involves the incorporation of deuterium atoms into the flumazenil molecule. One common method is the deuteration of the precursor compounds using deuterated reagents. For example, the synthesis can involve the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium atoms in the flumazenil structure .

Industrial Production Methods

Industrial production of this compound typically follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and quality of the compound. Automated synthesis platforms, such as the Trasis AllinOne (AIO) platform, are used to produce multi-patient doses of the compound. The process involves a one-step procedure from deuterated fluoride, via a copper-mediated fluorination of a boronate ester precursor .

Chemical Reactions Analysis

Types of Reactions

Flumazenil-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives with altered pharmacological properties, while reduction can yield reduced derivatives with different chemical characteristics .

Mechanism of Action

Flumazenil-d5 exerts its effects by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This inhibition reverses the effects of benzodiazepines on the central nervous system, thereby acting as an antidote for benzodiazepine overdoses. The molecular targets involved include the GABA receptors, which are widely distributed in the brain and play a crucial role in regulating neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flumazenil-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research and industrial settings where precise quantification and stability are essential .

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

308.32 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3/i1D3,3D2

InChI Key

OFBIFZUFASYYRE-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C

Origin of Product

United States

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